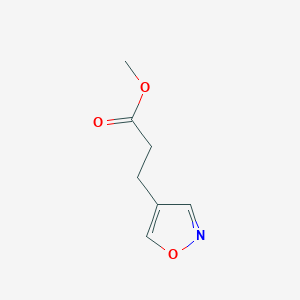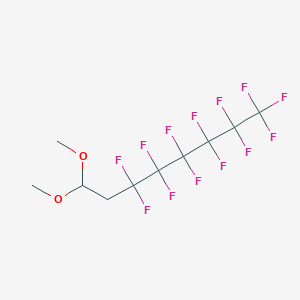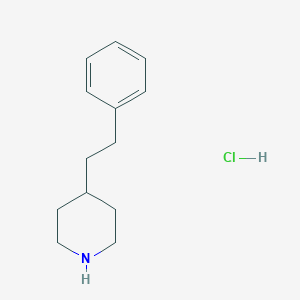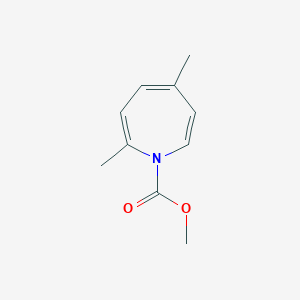
(S)-(-)-2-Methyl-2-propanesulfinamide
Übersicht
Beschreibung
(S)-(-)-2-Methyl-2-propanesulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its ability to act as a chiral auxiliary and a chiral ligand, making it valuable in asymmetric synthesis. The compound’s unique stereochemistry allows it to influence the outcome of various chemical reactions, leading to the formation of enantiomerically pure products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-(-)-2-Methyl-2-propanesulfinamide can be synthesized through several methods. One common approach involves the reaction of (S)-(-)-2-methyl-2-propanesulfinyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. The compound is then purified through crystallization or chromatography to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-2-Methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-2-Methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds. It also serves as a chiral ligand in catalytic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Wirkmechanismus
The mechanism of action of (S)-(-)-2-Methyl-2-propanesulfinamide involves its ability to influence the stereochemistry of chemical reactions. As a chiral auxiliary, it temporarily forms a covalent bond with the substrate, inducing chirality in the transition state and leading to the formation of enantiomerically pure products. As a chiral ligand, it coordinates with metal catalysts, creating a chiral environment that favors the formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2-Methyl-2-propanesulfinamide: The enantiomer of (S)-(-)-2-Methyl-2-propanesulfinamide, used in similar applications but with opposite stereochemistry.
tert-Butanesulfinamide: A related compound with a tert-butyl group instead of a methyl group, used as a chiral auxiliary and ligand.
Benzenesulfinamide: Another sulfinamide compound with a benzene ring, used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in chemical reactions. Its ability to form stable intermediates and transition states contributes to its widespread use in asymmetric synthesis and catalysis.
Eigenschaften
IUPAC Name |
(S)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUXLKAADQNTB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343338-28-3 | |
| Record name | (S)-(-)-2-Methyl-2-propanesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(-)-2-Methyl-2-propanesulfinamide particularly useful in the synthesis of chiral compounds?
A: this compound acts as a chiral auxiliary, a temporary stereochemical directing group, that enables the formation of new stereocenters with high enantioselectivity. This means it guides reactions to preferentially form one enantiomer over another. This is particularly valuable in pharmaceutical synthesis, where the biological activity of a drug often depends on its absolute configuration. For instance, in the synthesis of (S)-Rivastigmine [], a drug used to treat Alzheimer's disease, this compound reacts with 3-hydroxyacetophenone, leading to the formation of the desired (S)-enantiomer with excellent enantiomeric excess [].
Q2: Can you provide an example of a specific synthetic route where this compound plays a crucial role?
A: Absolutely. In the synthesis of (–)-Aphanorphine [], a natural product with potential biological activity, this compound is employed in the first step of the synthesis. It undergoes an indium-mediated stereoselective α-aminoallylation reaction with an aldehyde []. This crucial step sets the stereochemistry of the target molecule and highlights the utility of this compound in constructing complex chiral molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B136485.png)


![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)



